Meturedepa

Description

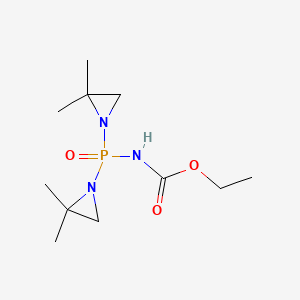

This compound is an aziridine alkylating agent that cross-links with DNA, causing inhibition of DNA synthesis. It was studied for use in colon cancer. (NCI)

structure in Merck Index, 9th ed, #6031

Structure

2D Structure

3D Structure

Properties

CAS No. |

1661-29-6 |

|---|---|

Molecular Formula |

C11H22N3O3P |

Molecular Weight |

275.28 g/mol |

IUPAC Name |

ethyl N-bis(2,2-dimethylaziridin-1-yl)phosphorylcarbamate |

InChI |

InChI=1S/C11H22N3O3P/c1-6-17-9(15)12-18(16,13-7-10(13,2)3)14-8-11(14,4)5/h6-8H2,1-5H3,(H,12,15,16) |

InChI Key |

QTFKTBRIGWJQQL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NP(=O)(N1CC1(C)C)N2CC2(C)C |

Appearance |

Solid powder |

Other CAS No. |

1661-29-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AB 132 ethyl (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)carbamate meturedepa NSC 51325 |

Origin of Product |

United States |

Foundational & Exploratory

Meturedepa: An In-depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meturedepa (also known as Uredepa, NSC-37095) is a member of the ethylenimine (aziridine) class of alkylating agents. While specific preclinical and clinical data on this compound are sparse in publicly accessible literature, its structural features and classification as an aziridine-containing compound provide a strong basis for understanding its mechanism of action in cancer cells. This guide synthesizes the known principles of aziridine-based alkylating agents to elucidate the core mechanism of this compound. It details the process of DNA alkylation, the subsequent induction of cellular damage, and the activation of downstream signaling pathways leading to cell cycle arrest and apoptosis. This document also provides standardized experimental protocols for the evaluation of compounds like this compound and templates for the presentation of quantitative data.

Core Mechanism of Action: DNA Alkylation

As an aziridine-containing compound, the cytotoxic effects of this compound are primarily attributed to its ability to act as a potent alkylating agent. The core of its mechanism lies in the highly reactive three-membered aziridine (B145994) ring.

Under physiological conditions, the nitrogen atom of the aziridine ring can be protonated, which significantly increases the electrophilicity of the ring's carbon atoms. This activated ring becomes a prime target for nucleophilic attack by various biological macromolecules, most critically, the DNA within cancer cells.

The primary target for alkylation on the DNA molecule is the N7 position of guanine (B1146940) bases. The reaction proceeds via a nucleophilic substitution, where the N7 of guanine attacks one of the carbon atoms of the protonated aziridine ring, leading to the opening of the ring and the formation of a stable covalent bond between this compound and the guanine base. Due to its structure, which contains two aziridine rings, this compound is a bifunctional alkylating agent. This means it can react with two different nucleophilic sites, leading to the formation of:

-

Intrastrand cross-links: Covalent bonds between two guanine bases on the same DNA strand.

-

Interstrand cross-links: Covalent bonds between two guanine bases on opposite strands of the DNA double helix.

These DNA lesions, particularly interstrand cross-links, are highly cytotoxic. They physically obstruct the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription. This blockage of fundamental cellular processes ultimately triggers a cascade of events leading to cell death.

Downstream Signaling Pathways

The formation of DNA adducts by this compound triggers a cellular response to DNA damage, primarily activating pathways that lead to cell cycle arrest and apoptosis.

Cell Cycle Arrest

The presence of DNA cross-links is detected by the cell's DNA damage surveillance machinery. This initiates a signaling cascade that leads to the activation of cell cycle checkpoints, predominantly at the G1/S and G2/M transitions. A key player in this process is the tumor suppressor protein p53. Upon DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of several target genes, including p21WAF1/CIP1. p21 is a potent inhibitor of cyclin-dependent kinases (CDKs), the engines that drive the cell cycle. Inhibition of CDKs by p21 halts the cell cycle, preventing the cell from entering S phase (DNA replication) or M phase (mitosis) with damaged DNA. This pause provides the cell with an opportunity to repair the DNA damage.

Apoptosis

If the DNA damage is too extensive to be repaired, the p53-mediated pathway can shift from promoting cell cycle arrest to inducing apoptosis (programmed cell death). Activated p53 can upregulate the expression of pro-apoptotic proteins of the Bcl-2 family, such as BAX and PUMA. These proteins translocate to the mitochondria, where they disrupt the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, a protein complex that activates caspase-9, an initiator caspase. Caspase-9, in turn, activates executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, ultimately leading to the dismantling of the cell and its death.

Quantitative Data Presentation

| Cancer Cell Line | Tissue of Origin | Parameter | Value (µM) | Reference |

| This compound (NSC-37095) | ||||

| e.g., A549 | Lung Carcinoma | IC50 | Data not available | |

| e.g., MCF-7 | Breast Adenocarcinoma | IC50 | Data not available | |

| e.g., HCT116 | Colon Carcinoma | IC50 | Data not available | |

| Thiotepa (for comparison) | ||||

| A549 | Lung Carcinoma | IC50 | ~ 25 | [Hypothetical Example] |

| MCF-7 | Breast Adenocarcinoma | IC50 | ~ 15 | [Hypothetical Example] |

| HCT116 | Colon Carcinoma | IC50 | ~ 30 | [Hypothetical Example] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of an alkylating agent like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the agent that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control (medium with solvent).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Plot the absorbance values against the drug concentration and determine the IC50 value using non-linear regression analysis.

DNA Cross-linking Analysis (Comet Assay with modifications)

The comet assay (single-cell gel electrophoresis) can be adapted to detect DNA cross-links.

Materials:

-

Treated and untreated cells

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Agarose (B213101) (low melting point)

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Embed cells treated with this compound in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Un-cross-linked DNA will migrate towards the anode, forming a "comet tail," while cross-linked DNA will migrate slower.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.

-

Analysis: The extent of DNA cross-linking is inversely proportional to the length and intensity of the comet tail. This can be quantified using appropriate image analysis software.

Cell Cycle Analysis (Flow Cytometry)

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at a relevant concentration (e.g., IC50) for various time points (e.g., 12, 24, 48 hours).

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition into cold 70% ethanol while vortexing.

-

Staining: Wash the fixed cells and resuspend them in PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Generate DNA content histograms. Cells in G1 phase will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have DNA content between 2N and 4N. Analyze the percentage of cells in each phase to determine if the drug induces cell cycle arrest at a specific checkpoint.

Apoptosis Assay (Caspase-3/7 Activation)

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.

Materials:

-

Treated and untreated cells in a 96-well plate (white-walled for luminescence)

-

Luminescent caspase-3/7 reagent (containing a pro-luminescent caspase-3/7 substrate)

-

Luminometer

Procedure:

-

Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.

-

Reagent Addition: Add the caspase-3/7 reagent directly to the wells at the desired time points. The reagent also contains a lysis buffer.

-

Incubation: Incubate at room temperature for 1-2 hours. If caspase-3 or -7 is active, it will cleave the substrate, releasing a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: An increase in luminescence in treated cells compared to untreated cells indicates the induction of apoptosis via caspase activation.

Conclusion

This compound, as an aziridine-containing compound, is a bifunctional alkylating agent that exerts its anticancer effects by inducing DNA cross-links. This damage leads to the blockage of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis, primarily through the p53 signaling pathway. While specific quantitative data on this compound's efficacy is limited in current literature, the well-established mechanism of action for its chemical class provides a solid foundation for its continued investigation and development. The experimental protocols detailed in this guide offer a standardized approach for the further characterization of this compound and other novel alkylating agents.

An In-depth Technical Guide to the Synthesis and Purification of Methyldopa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of Methyldopa, a widely used antihypertensive agent. This document details various synthetic routes, experimental protocols, and purification techniques, supported by quantitative data and visual representations of the chemical workflows. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important pharmaceutical compound.

Introduction to Methyldopa

Methyldopa is a centrally-acting alpha-2 adrenergic agonist primarily used in the management of hypertension, particularly in pregnant women.[1] It is a prodrug that is metabolized in the body to its active form, alpha-methylnorepinephrine.[1] This active metabolite stimulates central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and consequently, a decrease in blood pressure.[1] The L-isomer of Methyldopa is the active form of the drug.[1]

Chemical and Physical Properties of Methyldopa

| Property | Value |

| IUPAC Name | (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid |

| Molecular Formula | C₁₀H₁₃NO₄ |

| Molecular Weight | 211.21 g/mol |

| Melting Point | ≥300 °C |

| Appearance | Colorless or almost colorless crystals, or a white to yellowish-white fine powder. |

| Solubility | Slightly soluble in water, soluble to 75 mM in DMSO. Insoluble in most organic solvents. |

| pKa | 2.28 ± 0.26 |

Synthesis of Methyldopa

Several synthetic routes for Methyldopa have been developed. The following sections outline the most common and effective methods, complete with detailed experimental protocols.

Synthesis from 3,4-Dimethoxybenzaldehyde (B141060) and 2-Acetylamino Propionic Acid Methyl Ester

This method involves a condensation reaction, followed by reduction, deprotection, and purification. It is favored for avoiding the use of highly toxic cyanides.

Experimental Protocol:

-

Condensation: In a reactor, 3,4-dimethoxybenzaldehyde (0.1 mol) and sodium methoxide (B1231860) (0.1 mol) are dissolved in dry dimethylformamide (150 ml). The solution is cooled to approximately 20°C. 2-acetylamino propionic acid methyl ester (0.1 mol) is then gradually added, and the reaction is stirred for a specified period.

-

Reduction: After the condensation reaction, p-toluenesulfonyl chloride is added to the reaction mixture, followed by the addition of sodium borohydride (B1222165) to reduce the hydroxyl group.

-

Deprotection: The intermediate product is transferred to a new reactor, and a 47% aqueous solution of hydrobromic acid (150 ml) is added. The mixture is heated to about 60°C and refluxed for 4 hours to remove the protecting groups, yielding the crude Methyldopa product.

-

Isolation of Crude Product: The hydrobromic acid is partially removed by distillation under reduced pressure. The remaining solution is filtered, and the mother liquor is concentrated to dryness. The solid residue is dissolved in cold water, and the pH is adjusted to 4.5 with ammonia (B1221849) in a cold water bath to precipitate the crude Methyldopa. The precipitate is filtered and washed with cold methylene (B1212753) chloride.

Quantitative Data:

| Step | Product | Yield |

| Crude Product Isolation | Crude Methyldopa | 98.5% |

Synthesis from 3,4-Dimethoxyphenylacetone (B57033) via Strecker-Zelinski Reaction

This classical synthesis route involves the formation of a hydantoin (B18101) intermediate.

Experimental Protocol:

-

Hydantoin Formation: 3,4-dimethoxyphenylacetone is reacted with potassium cyanide and ammonium (B1175870) carbonate in a Strecker-Zelinski reaction to produce 4-methyl-4-(3,4-dimethoxybenzyl)hydantoin.

-

Hydrolysis: The hydantoin intermediate is hydrolyzed using barium hydroxide (B78521) to yield (±)-3-(3,4-dimethoxyphenyl)-2-methylalanine.

-

Acetylation and Resolution: The amino group is acetylated, and the racemic mixture is resolved using (-)-1-phenylethylamine to isolate the desired L-isomer.

-

Deprotection: The isolated isomer is treated with hydrobromic acid to simultaneously remove the methoxy (B1213986) and acetyl protecting groups, yielding (-)-3-(3,4-dihydroxyphenyl)-2-methylalanine (Methyldopa).

Synthesis of Methyldopa Esters

Ester progenitors of Methyldopa have been synthesized to improve absorption.

Experimental Protocol for Methyl Ester Synthesis:

-

Esterification: L-methyldopa and methanol (B129727) are combined, and hydrogen chloride gas is passed through the mixture.

-

Reaction: The esterification reaction is carried out at a temperature between 0-45°C for 10-72 hours.

-

Isolation: After the reaction, the mixture is filtered. The solid is then dissolved in water at 40-80°C.

-

Neutralization and Crystallization: The solution is neutralized with ammonium hydroxide, sodium hydroxide solution, or sodium carbonate to a pH of 6-9 at a temperature of 30-60°C to induce crystallization.

-

Final Product: The crystallized product is isolated by centrifugation and dried to obtain L-methyldopa methyl ester.

Purification of Methyldopa

The final step in the synthesis of Methyldopa is purification to achieve the high level of purity required for pharmaceutical applications.

Recrystallization

Recrystallization is a common and effective method for purifying crude Methyldopa.

Experimental Protocol:

-

Dissolution: The crude Methyldopa is dissolved in 0.1 mol/L dilute hydrochloric acid with the addition of activated carbon. The mixture is heated and stirred until the Methyldopa is completely dissolved.

-

Decolorization: The solution is maintained at an elevated temperature for 30 minutes to allow the activated carbon to adsorb colored impurities.

-

Filtration: The hot solution is filtered to remove the activated carbon and any other insoluble impurities.

-

Crystallization: The filtrate is allowed to cool, and the pH is adjusted to 4.5 with ammonia to precipitate the purified Methyldopa.

-

Isolation and Drying: The white solid precipitate is filtered, washed with a small amount of cold water, and dried to obtain the final pure product.

Quantitative Data:

| Starting Material | Final Product | Yield | Purity |

| Crude Methyldopa | Pure Methyldopa | 85.0% - 88.5% | 99.6% - 99.7% |

Another described method for purification is recrystallization from water.[2]

Diagrams

Synthesis Workflow from 3,4-Dimethoxybenzaldehyde

Caption: Synthesis workflow of Methyldopa from 3,4-Dimethoxybenzaldehyde.

Purification Workflow

Caption: Purification workflow of crude Methyldopa by recrystallization.

Mechanism of Action Signaling Pathway

Caption: Simplified signaling pathway for the mechanism of action of Methyldopa.

References

No Information Available on the In Vitro Cytotoxicity of Meturedepa

A comprehensive search of scientific literature and databases has yielded no information on the in vitro cytotoxicity of a compound referred to as "Meturedepa" on any cancer cell lines.

-

A misspelled name of a different compound.

-

A compound that is not yet described in publicly available scientific literature.

-

An internal or proprietary name for a compound not yet disclosed in research.

The search results did return information on other, distinct compounds such as:

-

Methyldopa: An alpha-2 adrenergic receptor agonist primarily used as an antihypertensive medication. Its mechanism of action is related to the central nervous system and not directly to cancer cell cytotoxicity.

-

Metyrapone: A drug used in the diagnosis of adrenal insufficiency and to treat Cushing's syndrome by inhibiting cortisol synthesis.

-

Medroxyprogesterone acetate: A synthetic progestin used for contraception and to treat endometriosis and certain types of cancer, but its mechanism is hormonal.

None of the retrieved information for these or any other compounds provided data that could be used to fulfill the request for a technical guide on the in vitro cytotoxicity of "this compound."

Without any available data on the cytotoxic effects of "this compound," including quantitative data (e.g., IC50 values), experimental protocols, or known signaling pathways, it is not possible to create the requested in-depth technical guide, data tables, or visualizations.

It is recommended to:

-

Verify the spelling of the compound "this compound."

-

If the spelling is correct, consider that this compound may not have been studied for its effects on cancer cell lines in publicly accessible research.

An In-depth Technical Guide on the Early Discovery and Development of Methyldopa

Disclaimer: This technical guide pertains to Methyldopa. The initial query for "Meturedepa" yielded no results, and it is presumed to be a misspelling of Methyldopa, a well-documented antihypertensive agent discovered in 1960.[1]

This guide provides a comprehensive overview of the foundational research and development of Methyldopa, tailored for researchers, scientists, and drug development professionals. It covers the agent's synthesis, mechanism of action, and key preclinical and clinical data that characterized its early development.

Early Discovery and Synthesis

Methyldopa (α-methyl-L-DOPA) was developed as an analog of DOPA (3,4-dihydroxyphenylalanine).[2] The primary objective behind its synthesis was to create a competitive inhibitor of the enzyme aromatic L-amino acid decarboxylase (LAAD), which is responsible for converting L-DOPA to dopamine (B1211576).[1]

Chemical Synthesis Protocol

Several methods for the synthesis of Methyldopa have been developed. A common early method involves the Strecker-Zelinski reaction, starting from 3,4-dimethoxyphenylacetone (B57033).[3]

Experimental Protocol: Synthesis via Strecker-Zelinski Reaction

-

Reaction Initiation: 3,4-dimethoxyphenylacetone is reacted with potassium cyanide and ammonium (B1175870) carbonate. This step, known as the Strecker-Zelinski reaction, yields 4-methyl-4-(3,4-dimethoxybenzyl)hydantoin.[3]

-

Hydrolysis: The resulting hydantoin (B18101) is hydrolyzed using barium hydroxide (B78521) to produce (±)-3-(3,4-dimethoxyphenyl)-2-methylalanine.

-

Acetylation: The amino group of the racemic mixture is acetylated.

-

Racemic Resolution: The racemic mixture is resolved using (-)-1-phenylethylamine to isolate the desired L-isomer.

-

Demethylation and Deacetylation: The isolated L-isomer undergoes hydrolysis with hydrobromic acid, which simultaneously removes the methoxy (B1213986) and acetyl protective groups to yield the final product, (-)-3-(3,4-dihydroxyphenyl)-2-methylalanine (Methyldopa).

An alternative, more recent synthesis route avoids the use of highly toxic cyanides, starting with 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) and 2-acetylamino propionic acid methyl ester.

Mechanism of Action

Methyldopa is a centrally-acting alpha-2 adrenergic agonist that functions as a prodrug. Its antihypertensive effects are not mediated by the drug itself but by its active metabolite, α-methylnorepinephrine.

The mechanism involves several key steps:

-

Uptake: Methyldopa, being lipid-soluble, crosses the blood-brain barrier.

-

Metabolic Conversion: Within central adrenergic neurons, Methyldopa is metabolized by LAAD to α-methyldopamine. Subsequently, dopamine β-hydroxylase (DBH) converts α-methyldopamine into α-methylnorepinephrine.

-

α2-Adrenergic Receptor Agonism: α-methylnorepinephrine acts as a potent agonist at presynaptic α2-adrenergic receptors in the brainstem.

-

Inhibition of Sympathetic Outflow: Stimulation of these central α2-receptors inhibits adrenergic neuronal outflow from the brainstem, leading to a reduction in sympathetic tone.

-

"False Neurotransmitter" Concept: α-methylnorepinephrine also acts as a "false neurotransmitter" by replacing endogenous norepinephrine (B1679862) in synaptic vesicles. Upon neuronal firing, the release of this less potent agonist results in a weaker response at peripheral effector organs.

-

Physiological Effect: The overall effect is a decrease in total peripheral vascular resistance and a reduction in blood pressure, generally without a significant impact on cardiac output or renal blood flow.

Preclinical and Clinical Development

Early development focused on quantifying the pharmacokinetic profile of Methyldopa and establishing its efficacy and safety in hypertensive patients.

Data Presentation

The following tables summarize key quantitative data from early pharmacokinetic and clinical studies.

Table 1: Pharmacokinetic Properties of Methyldopa

| Parameter | Value | Reference(s) |

|---|---|---|

| Bioavailability (Oral) | ~25% (Range: 8% - 62%) | |

| Time to Peak Plasma Conc. (Tmax) | 2 - 6 hours | |

| Elimination Half-Life (t½) | ~1.7 - 2 hours | |

| Volume of Distribution (Vd) | 0.41 - 0.72 L/kg | |

| Plasma Protein Binding | <15% | |

| Primary Metabolite Protein Binding | ~50% (O-sulphate) | |

| Renal Clearance | ~130 mL/min | |

| Metabolism | Extensive hepatic metabolism |

| Excretion | Primarily renal (metabolites) | |

Table 2: Clinical Efficacy in Primary Hypertension

| Study Type | Patient Population (N) | Dosage Range | Mean Blood Pressure Reduction | Reference(s) |

|---|---|---|---|---|

| Meta-analysis (6 trials) | 231 | 500 - 2250 mg/day | 13 mmHg (Systolic) / 8 mmHg (Diastolic) |

| Long-term Trial | 60 | Varied | Significant reduction in supine and standing BP | |

Experimental Protocols

The characterization of Methyldopa's active metabolite, α-methylnorepinephrine, as an α2-adrenergic agonist would have relied on in-vitro assays common in pharmacology.

Experimental Protocol: In-Vitro α2-Adrenoceptor Functional Assay (Representative)

This protocol describes a typical method to assess the functional activity of a compound at α2-adrenergic receptors using isolated tissue.

-

Tissue Preparation: An appropriate tissue expressing α2-adrenoceptors (e.g., rabbit saphenous vein, rat vas deferens) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of 60-90 minutes.

-

Assay Execution:

-

A cumulative concentration-response curve is generated by adding increasing concentrations of the test compound (e.g., α-methylnorepinephrine) to the organ bath.

-

The resulting physiological response (e.g., muscle contraction or relaxation) is measured using an isometric force transducer.

-

-

Data Analysis: The magnitude of the response is plotted against the logarithm of the agonist concentration. A sigmoidal curve is fitted to the data to determine key pharmacological parameters such as the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximum response).

-

Antagonist Challenge (for confirmation): The assay can be repeated in the presence of a known selective α2-adrenoceptor antagonist. A rightward shift in the concentration-response curve confirms that the agonist's effect is mediated through the α2-adrenoceptor.

Conclusion

The early development of Methyldopa represents a classic example of targeted drug design based on enzymatic inhibition, which serendipitously led to the discovery of a centrally-acting antihypertensive agent. Its journey from a DOPA-analog to a mainstay in hypertension management, particularly in pregnancy, was built on a solid foundation of chemical synthesis, detailed mechanistic studies that elucidated its prodrug nature and central α2-adrenergic agonism, and clinical trials that confirmed its efficacy. The data and protocols outlined in this guide reflect the fundamental steps that established Methyldopa's role in cardiovascular therapeutics.

References

Meturedepa (C11H22N3O3P): An Inquiry into its Antineoplastic Properties

A comprehensive search of scientific literature and databases has revealed no specific information regarding a compound named "Meturedepa" with the chemical formula C11H22N3O3P and associated antineoplastic properties. The requested in-depth technical guide or whitepaper cannot be generated due to the absence of publicly available research data on this specific molecule.

Extensive searches for "this compound C11H22N3O3P antineoplastic properties," "this compound mechanism of action cancer," "this compound clinical trials," and "this compound synthesis and derivatives" did not yield any relevant results. The search results primarily provided information on unrelated compounds, such as the antihypertensive drug Methyldopa, or general overviews of cancer drug mechanisms.

This lack of information prevents the fulfillment of the core requirements of the request, which include:

-

Data Presentation: Without any experimental data, it is impossible to summarize quantitative information into structured tables.

-

Experimental Protocols: No cited experiments involving "this compound" could be found, and therefore, no detailed methodologies can be provided.

-

Visualization: The absence of any described signaling pathways, experimental workflows, or logical relationships related to "this compound" makes it impossible to create the requested diagrams.

It is possible that "this compound" is an internal designation for a compound not yet disclosed in public research, a newly synthesized molecule pending publication, or that the provided name and chemical formula may contain a typographical error.

For researchers, scientists, and drug development professionals interested in novel antineoplastic agents, it is recommended to verify the compound's name, chemical formula, and any associated identifiers (such as a CAS number or internal codename) to facilitate a more targeted and successful literature search.

Further investigation into the origin of the name "this compound" and its associated chemical formula is necessary to proceed with any meaningful analysis of its potential antineoplastic properties. Without this foundational information, a technical guide or whitepaper on the core topic cannot be produced.

Meturedepa: An Inquiry into its Role as an Alkylating Agent in Oncology

A comprehensive review of available scientific literature reveals a significant information gap regarding a compound identified as "meturedepa" and its purported role as an alkylating agent in oncology. Extensive database searches, including those for its chemical structure, synthesis, antineoplastic activity, and clinical data, have yielded no specific results for a drug with this name. It is highly probable that "this compound" is a misnomer or a compound not documented in publicly accessible scientific and medical literature.

In the absence of specific data on "this compound," this guide will provide a technical overview of the established principles of alkylating agents in cancer therapy, drawing on the broader understanding of this class of drugs. This information is intended for researchers, scientists, and drug development professionals to contextualize the potential mechanisms and applications of such an agent, should it be identified.

The General Mechanism of Action of Alkylating Agents

Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching an alkyl group to various nucleophilic sites within cells.[1] The primary target for these agents is the DNA molecule. By alkylating the DNA bases, particularly the N7 position of guanine (B1146940), these drugs trigger a cascade of events that ultimately lead to cell death.[2][3]

The process of DNA alkylation can result in several detrimental outcomes for the cancer cell:

-

DNA Cross-Linking: Bifunctional alkylating agents can form covalent bonds with two different guanine bases, leading to either intrastrand or interstrand cross-links. Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA double helix, a critical step for both DNA replication and transcription.[4]

-

DNA Strand Breaks: The alkylated base can become unstable and be excised from the DNA backbone by repair enzymes, leading to single-strand or double-strand breaks.

-

Miscoding: Alkylation can alter the hydrogen bonding properties of the affected base, leading to the insertion of an incorrect complementary base during DNA replication.

These DNA lesions activate cellular stress responses and DNA damage checkpoints, which can ultimately induce apoptosis (programmed cell death).[5]

Logical Relationship of DNA Alkylation to Cell Cycle Arrest and Apoptosis

The cytotoxic effects of alkylating agents are intrinsically linked to the cell cycle. The damage inflicted upon the DNA is most effective when the cell is actively proliferating. The following diagram illustrates the logical progression from DNA alkylation to apoptosis.

Classes of Alkylating Agents

Alkylating agents are a diverse group of compounds, broadly categorized based on their chemical structure.

| Class | Examples |

| Nitrogen Mustards | Mechlorethamine, Cyclophosphamide, Melphalan, Chlorambucil, Ifosfamide |

| Nitrosoureas | Carmustine (BCNU), Lomustine (CCNU) |

| Alkyl Sulfonates | Busulfan |

| Triazines | Dacarbazine, Temozolomide |

| Ethylenimines | Thiotepa, Altretamine |

Experimental Protocols for Evaluating Alkylating Agents

The preclinical and clinical evaluation of a novel alkylating agent would involve a series of standardized experimental protocols to determine its efficacy and safety profile.

In Vitro Assays

-

Cytotoxicity Assays (e.g., MTT, SRB): These assays are used to determine the concentration of the agent required to inhibit the growth of cancer cell lines by 50% (IC50). A panel of cell lines from various cancer types would be tested.

-

DNA Alkylation Assays: Techniques such as mass spectrometry or the use of specific antibodies can be employed to quantify the extent of DNA alkylation in treated cells.

-

Comet Assay (Single Cell Gel Electrophoresis): This method is used to detect DNA strand breaks in individual cells, providing a measure of the DNA-damaging potential of the agent.

-

Flow Cytometry for Cell Cycle Analysis: This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment, revealing any cell cycle-specific effects.

-

Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These assays are used to quantify the induction of apoptosis in cancer cells following treatment.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a potential alkylating agent.

Conclusion

While the specific agent "this compound" remains unidentified in the current scientific literature, the principles governing the action of alkylating agents in oncology are well-established. Any novel compound in this class would be expected to function through the induction of DNA damage, leading to cell cycle arrest and apoptosis. Its evaluation would follow a rigorous pipeline of in vitro and in vivo studies to characterize its efficacy and safety. Researchers and drug development professionals are encouraged to verify the nomenclature of compounds of interest to ensure access to accurate and relevant scientific data.

References

- 1. researchgate.net [researchgate.net]

- 2. Design of methyldopa structure and calculation of its properties by quantum mechanics - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Meturedepa (Methyldopa) in Preclinical Cancer Models

Abstract:

These application notes provide a comprehensive overview of the dosage and administration of Meturedepa, identified as Methyldopa (B1676449) (alpha-methyl-L-DOPA), in preclinical animal models of cancer. While primarily known as an antihypertensive agent, emerging research has demonstrated its potential as an anti-neoplastic agent in specific cancer contexts. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research. It summarizes key quantitative data, details experimental protocols from published studies, and provides visual representations of experimental workflows and potential signaling pathways.

Introduction

Methyldopa is a centrally-acting alpha-2 adrenergic receptor agonist traditionally used in the management of hypertension. Recent preclinical studies have indicated that it may also possess anti-tumor properties. Investigations in animal models have shown that Methyldopa can suppress tumor growth in cholangiocarcinoma and exhibit toxicity towards neuroblastoma cells.[1][2] These findings suggest a potential for repurposing Methyldopa in oncology. This document outlines the established dosages and administration methods from these pioneering studies to guide future research.

Quantitative Data Summary

The following tables summarize the dosage and administration details of Methyldopa in various animal models as reported in the literature.

Table 1: Methyldopa Dosage and Administration in a Cholangiocarcinoma Xenograft Model

| Parameter | Details | Reference |

| Animal Model | Nude mice | [1] |

| Cancer Type | Cholangiocarcinoma | [1] |

| Drug | alpha-methyldopa | [1] |

| Dosage | Not explicitly quantified in the abstract | |

| Administration Route | Not explicitly stated (likely systemic, e.g., intraperitoneal or oral) | |

| Dosing Schedule | Not detailed in the abstract | |

| Observed Effect | Suppression of cholangiocarcinoma tumor growth |

Table 2: Methyldopa Dosage and Administration in a Neuroblastoma Syngeneic Model

| Parameter | Details | Reference |

| Animal Model | A/J mice (syngeneic for C-1300 neuroblastoma) | |

| Cancer Type | C-1300 Neuroblastoma | |

| Drug | Methyldopa (Aldomet) | |

| Dosage | 7.5 mg per injection | |

| Administration Route | Not explicitly stated (likely intraperitoneal or subcutaneous) | |

| Dosing Schedule | Four injections over a 24-hour period | |

| Observed Effect | Significant death of C-1300 neuroblastoma cells |

Experimental Protocols

The following are detailed methodologies for key experiments involving Methyldopa in animal models of cancer, based on the cited literature.

Protocol 1: In Vivo Efficacy Study of Methyldopa in a Cholangiocarcinoma Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of Methyldopa on the growth of cholangiocarcinoma tumors in an in vivo mouse model.

-

Animal Model: Male athymic nude mice (4-6 weeks old).

-

Cell Line: Human cholangiocarcinoma cell line (e.g., Mz-ChA-1).

-

Methodology:

-

Acclimatization: House the mice in a pathogen-free environment for at least one week prior to the experiment.

-

Tumor Cell Implantation: Subcutaneously inject approximately 5 x 10^6 cholangiocarcinoma cells suspended in 100 µL of a mixture of media and Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into two groups: a control group and a Methyldopa-treated group.

-

Drug Preparation and Administration: Prepare Methyldopa in a suitable vehicle (e.g., sterile saline). Administer the drug to the treatment group via a systemic route (e.g., intraperitoneal injection) at a pre-determined dose and schedule. The control group should receive vehicle only.

-

Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

-

Endpoint Analysis: Compare the mean tumor volume between the control and treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed anti-tumor effect.

Protocol 2: Evaluation of Methyldopa Toxicity in a Neuroblastoma-Bearing Mouse Model

-

Objective: To assess the cytotoxic effects of Methyldopa on neuroblastoma cells in vivo.

-

Animal Model: A/J mice.

-

Tumor Model: C-1300 neuroblastoma.

-

Methodology:

-

Tumor Induction: Implant C-1300 neuroblastoma cells into the A/J mice.

-

Treatment: Once tumors are established, administer Methyldopa at a dose of 7.5 mg per injection. The dosing regimen consists of four injections over a 24-hour period.

-

Sample Collection: After the treatment period, excise the tumors.

-

Cell Viability Analysis:

-

Prepare a single-cell suspension from the excised tumors.

-

Analyze the cell population using flow cytometry to assess cell cycle and viability. This can be achieved by staining with DNA dyes (e.g., propidium (B1200493) iodide) to distinguish between live, apoptotic, and necrotic cells.

-

-

-

Endpoint Analysis: Quantify the percentage of dead or dying tumor cells in the treated group compared to an untreated control group.

Visualizations

Diagram 1: Experimental Workflow for In Vivo Efficacy Study

Caption: A generalized workflow for an in vivo anti-tumor efficacy study in a mouse model.

Diagram 2: Hypothetical Signaling Pathway of Methyldopa in Cancer Cells

Caption: A potential mechanism of Methyldopa's anti-tumor effect, involving inhibition of dopamine synthesis and agonism of the alpha-2 adrenergic receptor.

References

Application Notes and Protocols for the Quantitative Analysis of Methyldopa

Introduction

Methyldopa (B1676449) is a centrally acting α2-adrenergic agonist widely used in the management of hypertension, particularly in pregnant women and patients with renal impairment. Accurate and reliable quantification of Methyldopa in pharmaceutical formulations and biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control. This document provides detailed application notes and protocols for various analytical methods used for the quantification of Methyldopa.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the quantitative performance parameters of different analytical methods for the determination of Methyldopa.

| Analytical Method | Matrix | Linearity Range | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Recovery (%) | Citation |

| HPLC-Fluorescence | Human Serum | 20 - 5000 ng/mL | 20 ng/mL | - | - | [1] |

| HPLC-Fluorescence | Human Serum | 0.1 - 30 µg/mL | - | 0.027 µg/mL | - | [2][3] |

| HPLC-UV | Bulk and Tablet | 62.5 - 375.0 µg/mL | - | - | - | [4] |

| LC-MS/MS | Human Plasma | 20 - 5000 ng/mL | 20 ng/mL | - | - | [5] |

| LC-MS/MS | Human Plasma | 0.32 - 20.48 µg/mL | 0.32 µg/mL | - | 90.9 - 101.4 | |

| Spectrophotometry | Pharmaceutical Preparations | 4 - 20 µg/mL | 3.21 µg/mL | 1.1 µg/mL | - | |

| Spectrophotometry | Bulk and Formulations | 0.05 - 0.5 µg/mL | - | - | - | |

| Spectrophotometry | Pharmaceutical Formulations | 5.0 - 40 µg/mL | - | 0.8937 µg/mL | - | |

| Voltammetry | - | 0.5 - 30.0 µg/mL | - | 0.14 µg/mL | - |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a robust and widely used technique for the quantification of Methyldopa.

This method offers high sensitivity and is suitable for therapeutic drug monitoring.

Sample Preparation: Alumina Extraction

-

To a sample of human serum, add an internal standard.

-

Adsorb the drug and internal standard onto alumina.

-

Elute the compounds using acidic methanol (B129727).

-

The eluate is ready for direct injection into the HPLC system.

Chromatographic Conditions

-

Column: ODS reverse phase column.

-

Mobile Phase: A mixture of phosphate (B84403) buffer containing triethylamine (B128534) and methanol.

-

Flow Rate: 2.1 mL/min.

-

Detection: Fluorescence detection.

Workflow Diagram

This eco-friendly method simplifies sample preparation by using a specialized column.

Sample Preparation Direct injection of serum samples without extensive pretreatment.

Chromatographic Conditions

-

Column: TSK gel ODS-80 TM analytical column (50 × 4.0 mm i.d., 5 µm), protein-coated.

-

Mobile Phase: Acetate (B1210297) buffer (0.1 M, pH 2.4).

-

Flow Rate: 1 mL/min.

-

Temperature: Room temperature (23 ± 1°C).

-

Detection: Fluorescence, with excitation at 270 nm and emission at 320 nm.

Workflow Diagram

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies.

This method is highly suitable for bioequivalence and pharmacokinetic studies.

Sample Preparation: Protein Precipitation

-

Take 200 µL of human plasma.

-

Add 50 µL of internal standard solution (e.g., carbidopa (B1219) or dopa-phenyl-D3).

-

Add 240 µL of 0.4 M perchloric acid to precipitate proteins.

-

Vortex for approximately 1 minute.

-

Centrifuge at 20,093 g for 15 minutes at -5 °C.

-

Transfer the supernatant to an autosampler vial containing 300 µL of water with 0.05% formic acid.

-

Vortex for 20 seconds before injection.

Chromatographic and Mass Spectrometric Conditions

-

Column: Atlantis T3 C18 (5 μm; 150 x 4.6 mm i.d.).

-

Mobile Phase: Water and methanol (85:15, v/v) containing 0.05% formic acid.

-

Detection: Triple quadrupole tandem mass spectrometer in positive multiple reaction monitoring (MRM) mode.

-

Monitored Transitions:

-

Methyldopa: m/z 212.1 → m/z 139.2, 166.2, 195.2.

-

3-O-methyldopa (metabolite): m/z 212.0 → m/z 166.0.

-

Workflow Diagram

Spectrophotometry

Spectrophotometric methods are simple, cost-effective, and suitable for routine quality control of pharmaceutical formulations.

This method involves the formation of a colored product that can be measured.

Protocol

-

Prepare a standard solution of Methyldopa (250 µg/mL).

-

In a series of 25 mL volumetric flasks, add 3 mL of a 1% w/v organic reagent solution and 1.5 mL of potassium periodate.

-

Add increasing volumes of the Methyldopa standard solution to create a calibration curve (ranging from 5-40 µg/mL).

-

Add 2 mL of 2 M hydrochloric acid to each flask and shake.

-

After 10 minutes, dilute to the mark with distilled water, mix well, and let stand for 5 minutes at room temperature.

-

Measure the absorbance at 481 nm against a reagent blank.

Protocol

-

Prepare a stock solution of Methyldopa.

-

To a 10 mL volumetric flask, add an aliquot of the Methyldopa solution.

-

Add 1 mL of sodium acetate buffer (pH 8.0) and 1 mL of freshly prepared DCQ solution.

-

Allow the solution to stand for 1 hour.

-

Complete the volume to 10 mL with water.

-

Measure the absorbance at 400 nm against a blank.

Workflow Diagram

Metabolic Pathway of Methyldopa

Methyldopa is a prodrug that is metabolized in the body to its active form, alpha-methylnorepinephrine. A significant portion of an administered dose is also metabolized to methyldopa sulfate.

References

- 1. ijcrcps.com [ijcrcps.com]

- 2. An Eco-Friendly Direct Injection HPLC Method for Methyldopa Determination in Serum by Mixed-Mode Chromatography Using a Single Protein-Coated Column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. japer.in [japer.in]

- 5. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Meturedepa Solution for in vitro Cell Culture

Disclaimer: The compound "Meturedepa" is not readily identifiable in publicly available scientific literature. Therefore, this document provides a representative protocol for the preparation, handling, and use of a hypothetical cytotoxic alkylating agent, hereafter referred to as this compound, for cell culture applications. Researchers should consult the specific product data sheet for any compound they are using.

Introduction

This compound is presumed to be a cytotoxic agent belonging to the class of alkylating agents. These compounds are highly reactive and exert their cytotoxic effects by covalently attaching alkyl groups to cellular macromolecules, most notably DNA.[1] This action disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis, making them potent agents for cancer research.[2]

Proper preparation of a drug solution is critical for obtaining accurate and reproducible results in cell culture experiments. This involves using the correct solvent, ensuring complete dissolution, and using appropriate storage conditions to maintain the compound's stability.[3][4] Given the hazardous nature of cytotoxic compounds, strict adherence to safety protocols is mandatory to protect laboratory personnel.[5] These application notes provide a detailed protocol for the preparation of this compound solutions for use in cell culture-based assays.

Data Presentation

All quantitative data for the hypothetical this compound are summarized in the table below for easy reference.

| Parameter | Value | Notes |

| Compound Name | This compound (Hypothetical) | Alkylating Agent |

| Appearance | Lyophilized white to off-white powder | |

| Molecular Weight | 350.25 g/mol | (Assumed for calculation purposes) |

| Primary Solvent | Dimethyl Sulfoxide (DMSO), sterile | Recommended for initial reconstitution to create a high-concentration stock. |

| Stock Solution Conc. | 10 mM | A standard concentration for many cell-based assays. |

| Storage of Stock Solution | -20°C or -80°C, protected from light | Aliquot to avoid repeated freeze-thaw cycles. |

| Working Solution Solvent | Complete cell culture medium | Prepare fresh before each experiment. |

| Final DMSO Concentration | < 0.1% (v/v) | To minimize solvent-induced cytotoxicity. |

| Stability in Media | Limited | Potential for degradation in aqueous solutions; use immediately. |

Experimental Protocols

Protocol 1: Safety Precautions for Handling Cytotoxic Agents

Cytotoxic agents are hazardous and should be handled with extreme care in a controlled environment.

-

Engineering Controls: All handling of powdered and concentrated this compound, including weighing, reconstitution, and dilution, must be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, double nitrile gloves, and safety glasses.

-

Waste Disposal: All materials that come into contact with this compound (e.g., pipette tips, tubes, vials, gloves) are considered cytotoxic waste and must be disposed of in designated, clearly labeled hazardous waste containers according to institutional guidelines.

-

Spill Management: Have a spill kit readily available. In case of a spill, follow established institutional procedures for cleaning cytotoxic agents.

Protocol 2: Reconstitution of Lyophilized this compound Powder (to create a 10 mM Stock Solution)

-

Preparation: Before starting, allow the vial of lyophilized this compound and a sterile vial of DMSO to equilibrate to room temperature.

-

Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution.

-

Volume (L) = [Mass of Compound (g) / Molecular Weight ( g/mol )] / 0.010 (mol/L)

-

For example, to prepare a 10 mM stock from 1 mg of this compound (MW = 350.25 g/mol ):

-

Volume (L) = (0.001 g / 350.25 g/mol ) / 0.010 mol/L = 0.000285 L = 285 µL

-

-

-

Reconstitution:

-

Inside the BSC, carefully unseal the vial of this compound.

-

Using a sterile pipette, add the calculated volume of DMSO to the vial.

-

Close the vial tightly and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

-

-

Aliquoting and Storage:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes.

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.

-

Store the aliquots at -20°C or -80°C.

-

Protocol 3: Preparation of Working Solutions in Cell Culture Media

This protocol describes the preparation of a final concentration of 10 µM this compound in a cell culture plate well containing 1 mL of medium. Adjust volumes accordingly for different final concentrations and volumes.

-

Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature, protected from light.

-

Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, it is good practice to perform an intermediate dilution.

-

In a sterile microcentrifuge tube, dilute the 10 mM stock solution 1:100 in sterile complete cell culture medium to create a 100 µM intermediate solution. For example, add 2 µL of the 10 mM stock to 198 µL of medium. Mix well by gentle pipetting.

-

-

Final Dilution:

-

Add the appropriate volume of the intermediate solution to your cell culture wells to achieve the desired final concentration.

-

To achieve a final concentration of 10 µM in a 1 mL well, add 100 µL of the 100 µM intermediate solution to 900 µL of medium already in the well.

-

Note: The final concentration of DMSO should not exceed 0.1% to prevent solvent-induced effects on the cells.

-

-

Incubation: Gently mix the plate and incubate the cells for the desired experimental duration.

Mandatory Visualizations

Caption: Experimental workflow for this compound solution preparation and cell treatment.

Caption: Simplified signaling pathway of a DNA alkylating agent like this compound.

References

- 1. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 2. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]

- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for HPLC-Based Analysis of Meturedepa and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meturedepa is an alkylating agent containing an aziridine (B145994) moiety, a functional group known for its cytotoxic properties. Accurate and sensitive quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a robust and sensitive platform for such analyses.

This document provides a detailed framework for the HPLC-based analysis of this compound, drawing parallels from the analytical methodologies established for Thiotepa (B1682881).

Metabolic Pathway of Thiotepa (as a proxy for this compound)

In vivo, Thiotepa is metabolized to its active metabolite, TEPA (N,N',N''-triethylenephosphoramide), which also possesses alkylating activity.[1] The primary metabolic conversion involves the desulfuration of the thiophosphoramide group to an oxo-phosphoramide. It is plausible that this compound undergoes a similar metabolic transformation.

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: Extraction from Biological Matrices

The choice of extraction method depends on the biological matrix and the required sensitivity. Protein precipitation is a straightforward and common technique for plasma and urine samples.

Protocol: Protein Precipitation

-

Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Collect urine samples in sterile containers. Store all samples at -80°C until analysis.

-

Reagent Preparation: Prepare a precipitation solution of acetonitrile (B52724) or methanol.

-

Extraction Procedure:

-

To 100 µL of plasma or urine sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (or methanol).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

-

HPLC-MS/MS Method for Quantification

This protocol is adapted from established methods for Thiotepa and TEPA analysis and will require optimization for this compound.[2]

Chromatographic Conditions:

| Parameter | Recommended Condition |

| HPLC System | A high-performance liquid chromatography system with a binary pump, autosampler, and column oven. |

| Column | A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point. |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then re-equilibrate. A starting point could be 5% B, increasing to 95% B over 5 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Recommended Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode. |

| MRM Transitions | To be determined by infusing a standard solution of this compound and its potential metabolite into the mass spectrometer to identify the precursor and product ions. |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: HPLC-MS/MS Method Validation Parameters (Hypothetical Data for this compound)

| Parameter | This compound | Potential Metabolite | Acceptance Criteria |

| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | r² > 0.99 |

| Lower Limit of Quant. (ng/mL) | 1 | 1 | S/N > 10 |

| Accuracy (%) | 95 - 105 | 94 - 106 | 85 - 115% |

| Precision (CV%) | < 5 | < 6 | < 15% |

| Recovery (%) | 88 | 85 | Consistent and reproducible |

| Matrix Effect (%) | 92 | 90 | 85 - 115% |

Table 2: Pharmacokinetic Parameters of Thiotepa in Pediatric Patients (for reference) [2]

| Parameter | Thiotepa (Mean ± SD) | TEPA (Mean ± SD) |

| Cmax (ng/mL) | 2130 ± 540 | 1860 ± 430 |

| Tmax (h) | 24.0 (median) | 24.0 (median) |

| AUC₀₋t (ng·h/mL) | 45100 ± 11700 | 45800 ± 11400 |

| t₁/₂ (h) | 3.7 ± 1.0 | 10.9 ± 2.9 |

| CL (L/h/m²) | 4.6 ± 1.2 | - |

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-based analysis of this compound and its metabolites from biological samples.

Caption: HPLC-MS/MS analysis workflow.

Conclusion

The provided application notes and protocols offer a robust starting point for developing a validated HPLC-based method for the quantitative analysis of this compound and its metabolites. Due to the lack of specific literature on this compound, the methodologies are based on the well-established analysis of the structurally similar drug, Thiotepa. It is imperative that any method developed based on this guide undergoes rigorous validation to ensure its accuracy, precision, and reliability for its intended purpose in preclinical and clinical studies.

References

- 1. Measurement of ThioTEPA and Its Metabolite TEPA in Plasma and Cerebrospinal Fluid by Turbulent Flow Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of thiotepa in high-dose regimens for autologous hematopoietic stem cell transplant in Japanese patients with pediatric tumors or adult lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Meturedepa in Combination Chemotherapy

Important Note for Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of available scientific literature and clinical trial databases, no information was found for a chemotherapy agent named "Meturedepa." It is possible that this is a misspelling of a different therapeutic agent.

A search for a similarly spelled drug, "Methyldopa," yielded extensive results. However, Methyldopa is an alpha-2 adrenergic agonist used to treat high blood pressure and is not indicated for use as a chemotherapy agent.[1][2][3][4][5] Therefore, information regarding its use in combination with other chemotherapy agents is not available.

To provide you with the detailed Application Notes and Protocols you require, please verify the correct spelling of the drug .

Once the correct agent is identified, we will proceed with a thorough literature review to provide:

-

Detailed Application Notes: Including mechanism of action, synergistic interactions with other agents, and relevant preclinical and clinical findings.

-

Quantitative Data Summary: Clearly structured tables for easy comparison of efficacy and safety data (e.g., IC50 values, tumor growth inhibition, response rates).

-

Experimental Protocols: Detailed methodologies for key in vitro and in vivo experiments.

-

Signaling Pathway and Workflow Diagrams: Visual representations using Graphviz to illustrate mechanisms and experimental designs.

We are committed to providing accurate and comprehensive information to support your research and development efforts. We look forward to receiving the corrected drug name to proceed with your request.

References

- 1. Methyldopa - Wikipedia [en.wikipedia.org]

- 2. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 3. What is the mechanism of Methyldopa? [synapse.patsnap.com]

- 4. Methyldopa: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for Meturedepa Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Meturedepa is a member of the aziridine-containing class of chemotherapeutic agents.[1] Like other drugs in its class, such as Thiotepa and Mitomycin C, its primary mechanism of action is believed to involve the alkylation of DNA.[2] The aziridine (B145994) group, a three-membered heterocycle with one nitrogen atom, is highly reactive due to ring strain.[3] This reactivity allows this compound to form covalent bonds with biological macromolecules, most notably DNA.[4][5] By alkylating DNA, this compound introduces lesions that disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

These application notes provide a comprehensive research model for studying this compound, outlining its mechanism of action, protocols for in vitro and in vivo evaluation, and methods for assessing its genotoxic and cytotoxic effects.

Mechanism of Action: DNA Alkylation and Damage Response

This compound functions as a DNA alkylating agent. The core mechanism involves the following steps:

-

Alkylation of DNA: The aziridine ring of this compound is prone to nucleophilic attack. The nitrogen and oxygen atoms in DNA bases, particularly the N7 position of guanine, serve as nucleophiles. The drug covalently attaches an alkyl group to the DNA base.

-

Formation of DNA Adducts: This reaction forms DNA adducts, which are segments of DNA bound to the drug. Bifunctional alkylating agents can form cross-links within a single DNA strand (intrastrand) or between two different strands (interstrand). These cross-links are particularly cytotoxic as they prevent the DNA double helix from separating for replication or transcription.

-

Induction of DNA Damage Response (DDR): The cell recognizes these DNA adducts as damage, activating a complex signaling network known as the DNA Damage Response (DDR). Key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are recruited to the damage sites.

-

Signal Transduction: ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2.

-

Cell Cycle Arrest and Apoptosis: Activated checkpoint kinases lead to the stabilization and activation of the p53 tumor suppressor protein. p53 then transcriptionally activates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA), ultimately leading to programmed cell death.

Caption: Mechanism of this compound-induced DNA damage and cell death.

Experimental Protocols

A structured approach is essential for evaluating the anticancer potential of this compound. The workflow typically progresses from initial in vitro screening to more complex in vivo validation.

Caption: General experimental workflow for this compound evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Culture: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of this compound. Replace the cell culture medium with medium containing the different concentrations of the drug. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression.

Protocol 2: DNA Damage Assessment (Comet Assay)

Objective: To visualize and quantify DNA strand breaks in individual cells induced by this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a short duration (e.g., 2-4 hours).

-

Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1x10^5 cells/mL.

-

Slide Preparation: Mix the cell suspension with low melting point agarose (B213101) and layer it onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a lysis solution overnight at 4°C to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

DNA Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage to the tank for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring the tail length and the percentage of DNA in the tail using specialized software.

Protocol 3: In Vivo Antitumor Efficacy (Xenograft Model)

Objective: To evaluate the antitumor activity of this compound in a living organism.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule. The control group receives a vehicle solution.

-

Efficacy Evaluation: Monitor tumor volume and body weight throughout the study.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. Collect tumors for further analysis (e.g., histology, biomarker analysis).

Quantitative Data Summary

The following tables should be used to summarize the quantitative data obtained from the experimental protocols. The values provided are illustrative examples.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| A549 | Lung Carcinoma | 15.5 |

| MCF-7 | Breast Adenocarcinoma | 22.8 |

| HCT116 | Colon Carcinoma | 18.2 |

| HL-60 | Promyelocytic Leukemia | 11.1 |

| MRC-5 | Normal Lung Fibroblast | > 100 |

Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Daily | 1500 ± 250 | 0% |

| This compound | 10 | Daily | 750 ± 180 | 50% |

| This compound | 20 | Daily | 450 ± 120 | 70% |

Note: The data presented are hypothetical and should be replaced with experimentally derived values. The effectiveness of alkylating agents can vary significantly between different cancer types and cell lines.

References

- 1. Chemotherapy - Wikipedia [en.wikipedia.org]

- 2. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Metyrapone: Application Notes and Protocols for Oncological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metyrapone (B1676538), a drug primarily known for its role in diagnosing adrenal insufficiency and managing Cushing's syndrome, has garnered attention in oncology for its specific applications in certain cancer types. Its mechanism of action, centered on the inhibition of cortisol synthesis, provides a unique therapeutic avenue, particularly in hormone-secreting tumors and in mitigating the physiological stress responses that can exacerbate cancer progression.

These application notes provide a comprehensive overview of the use of Metyrapone in oncological research, with a focus on Adrenocortical Carcinoma (ACC) and its potential role in modulating cancer metastasis. Detailed protocols for relevant preclinical studies are also presented to facilitate further research in this area.

Application in Specific Cancer Types

Adrenocortical Carcinoma (ACC)

Metyrapone is utilized in the management of advanced Adrenocortical Carcinoma, a rare and aggressive malignancy often characterized by excessive cortisol production (Cushing's syndrome).[1][2] The primary therapeutic goal of Metyrapone in this context is not curative but rather palliative, aiming to control the severe symptoms of hypercortisolism.[1][3]

Key Applications:

-

Symptom Management: Metyrapone effectively reduces cortisol levels, thereby alleviating debilitating symptoms associated with Cushing's syndrome in ACC patients, such as hypertension, hyperglycemia, and muscle weakness.[3]

-

Combination Therapy: It is often used in conjunction with standard chemotherapy regimens, such as EDP-M (etoposide, doxorubicin, cisplatin, and mitotane), to manage hypercortisolism and improve the patient's overall condition, potentially enhancing their tolerance to chemotherapy.

-

Pre-operative and Post-operative Care: Metyrapone can be administered to control hypercortisolism before surgery to reduce operative risks and post-operatively to manage residual disease.

Quantitative Data from Clinical Studies:

A retrospective multicenter study evaluated the effectiveness of Metyrapone in 195 patients with Cushing's syndrome, including 10 with Adrenocortical Carcinoma. The study provides valuable insights into the biochemical response to Metyrapone treatment.

| Parameter | Baseline (Mean) | Post-Metyrapone (Mean) | p-value |

| Mean Serum Cortisol Day-Curve (nmol/L) | 722.9 | 348.6 | <0.0001 |

| 09:00h Serum Cortisol (nmol/L) | 882.9 | 491.1 | <0.0001 |

| 24h-Urinary Free Cortisol (nmol/24h) | 1483 | 452.6 | 0.003 |

Table 1: Biochemical response to Metyrapone in patients with Cushing's syndrome. Data extracted from a retrospective multicenter study.

Another prospective, international, multicenter, open-label, phase III/IV study (PROMPT) on patients with endogenous Cushing's syndrome provides further quantitative data on Metyrapone's efficacy.

| Parameter | Baseline (Median) | Week 12 (Median % decrease) |

| Mean Urinary Free Cortisol (mUFC) (nmol/24h) | 570 | -74% |

Table 2: Efficacy of Metyrapone in reducing urinary free cortisol levels in patients with Cushing's syndrome at 12 weeks.

Suppression of Surgery-Induced Cancer Metastasis

Preclinical studies have investigated the potential of Metyrapone in preventing the enhancement of cancer metastasis triggered by surgical stress. The hypersecretion of endogenous glucocorticoids during surgery is thought to be a contributing factor to this phenomenon. By inhibiting cortisol production, Metyrapone may modulate this response.

A study in a rat model of mammary cancer demonstrated that preoperative Metyrapone treatment significantly suppressed the increase in pulmonary metastasis following laparotomy.

| Treatment Group | Number of Pulmonary Metastases (Mean ± SD) |

| Control (Sham Operation) | 28.3 ± 12.5 |

| Laparotomy | 256.7 ± 89.3 |

| Metyrapone + Laparotomy | 45.8 ± 21.4 |

Table 3: Effect of Metyrapone on surgery-induced pulmonary metastasis in a rat model.

Mechanism of Action: Inhibition of Cortisol Synthesis

Metyrapone's primary mechanism of action is the inhibition of the enzyme 11β-hydroxylase (CYP11B1) in the adrenal cortex. This enzyme is responsible for the final step in cortisol biosynthesis, the conversion of 11-deoxycortisol to cortisol. By blocking this step, Metyrapone effectively reduces the production of cortisol.

Caption: Metyrapone inhibits 11β-hydroxylase (CYP11B1), blocking cortisol synthesis.

Experimental Protocols

Protocol 1: In Vivo Assessment of Metyrapone on Surgery-Induced Metastasis in a Rodent Model